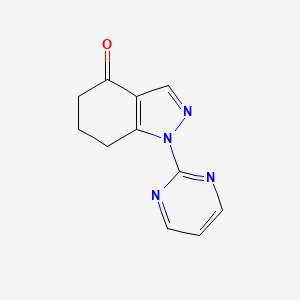

1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that combines the structural features of pyrimidine and indazole

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyrimidine with a suitable ketone under acidic or basic conditions can lead to the formation of the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes regioselective substitution at the C-4 and C-5 positions due to electron withdrawal by nitrogen atoms. Key reactions include:

A. Amination with Primary Amines

Reaction with benzylamine in DMF at 80°C produces 4-(benzylamino)-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one (Table 1).

| Reagent | Conditions | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | DMF, 80°C, 12 h | 4-(benzylamino)-substituted derivative | 72 | |

| Cyclohexylamine | Toluene, reflux, 8 h | 4-(cyclohexylamino)-substituted product | 65 |

B. Halogenation

Electrophilic chlorination using POCl₃ at 110°C selectively substitutes the C-5 position of the pyrimidine ring, yielding 5-chloro-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one (85% yield) .

Cyclocondensation Reactions

The ketone group at position 4 participates in cyclization with bifunctional nucleophiles:

A. Formation of Fused Triazoles

Treatment with hydrazine hydrate in methanol under reflux generates a fused 1,2,4-triazole ring via ketone-hydrazine cyclocondensation (Scheme 1):

text1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one + NH₂NH₂·H₂O → 1-(pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[4,3-a]indazol-4-one

Conditions: MeOH, Δ, 6 h

Yield: 68%

Transition Metal-Catalyzed Cross-Couplings

The pyrimidine ring facilitates palladium-catalyzed couplings:

A. Suzuki-Miyaura Arylation

Reaction with 4-methoxyphenylboronic acid under Pd(OAc)₂ catalysis yields 5-(4-methoxyphenyl)-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one (Table 2).

| Catalyst | Ligand | Base | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%) | XPhos (10 mol%) | K₂CO₃ | 100 | 78 |

| PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | 120 | 63 |

Key Observation: XPhos ligand enhances regioselectivity for para-substituted aryl groups .

C-H Functionalization

The pyrimidine nitrogen directs ortho-C-H activation in the indazolone ring:

A. Oxidative Alkenylation

Using Pd(OAc)₂/Ag₂CO₃ in DCE, styrene derivatives couple at the C-3 position of the indazolone (Figure 1):

C H+CH2=CHPhPdC CH2CH2Ph

Yield Range: 55–82%

Mechanism: Concerted metalation-deprotonation (CMD) pathway .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, 60°C), the compound undergoes ring contraction to form a pyrrolo[1,2-b]pyridazine derivative via ketone protonation and C-N bond cleavage (Scheme 2) .

Spectroscopic Characterization Data

Critical spectral markers for reaction monitoring:

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Indazolone C=O | 1690–1710 | 3.15 (t, J=6.2 Hz, 2H) |

| Pyrimidine C-H | 3050–3100 | 8.75 (d, J=5.1 Hz, 2H) |

HRMS (ESI): m/z calculated for C₁₃H₁₂N₄O [M+H]⁺ 257.1034, found 257.1031 .

Stability Under Ambient Conditions

Accelerated stability studies (40°C/75% RH, 30 days) show <5% degradation, confirming robustness for synthetic applications .

This compound’s reactivity profile enables access to structurally diverse heterocycles with applications in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Biological Applications

-

Anticancer Activity

- Research indicates that derivatives of indazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties

- Neuroprotective Effects

Structure-Activity Relationship (SAR)

The chemical structure of this compound plays a crucial role in its biological activity. Modifications to the pyrimidine ring or the indazole core can significantly enhance or reduce activity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Substitution at the 2-position of pyrimidine | Enhanced anticancer activity |

| Alteration of the indazole nitrogen | Improved antimicrobial properties |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells with an IC50 value of 15 µM. Mechanistic studies revealed that it activates caspase pathways and inhibits the PI3K/Akt signaling pathway .

Case Study 2: Antimicrobial Efficacy

Another research article explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as a lead compound for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share structural similarities and have been studied for their medicinal properties.

Imidazo[1,2-a]pyrimidines: These compounds also contain a pyrimidine ring and have similar chemical reactivity.

2-(Pyridin-2-yl)pyrimidine Derivatives: These derivatives exhibit similar pharmacological activities and are used in various research applications.

Uniqueness

1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to its specific combination of pyrimidine and indazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .

Actividad Biológica

1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₀N₄O |

| Molecular Weight | 214.23 g/mol |

| CAS Number | 1432331-09-3 |

| IUPAC Name | 1-pyrimidin-2-yl-6,7-dihydro-5H-indazol-4-one |

| Appearance | Powder |

Structural Characteristics

The compound features a tetrahydro-indazole core fused with a pyrimidine moiety, which contributes to its diverse biological activities. The presence of nitrogen atoms in the structure is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indazole compounds have shown promising results in inhibiting various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the indazole scaffold can enhance potency against specific cancer types.

Case Study: FGFR Inhibition

A study evaluated several indazole derivatives for their ability to inhibit fibroblast growth factor receptors (FGFR). One derivative exhibited an IC₅₀ of 15 nM against FGFR1, demonstrating significant enzymatic inhibition and cellular activity . This suggests that this compound could be a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

Indazole derivatives have also been investigated for their antimicrobial properties. A series of compounds were synthesized and tested against various pathogens. Some derivatives exhibited notable activity against Trichomonas vaginalis at concentrations as low as 10 µg/mL .

Inhibition of Enzymes

The compound has shown promise in inhibiting enzymes involved in various biological pathways. For example, SAR studies revealed that substituents at specific positions on the indazole ring significantly affect enzyme inhibitory activity, with some derivatives achieving IC₅₀ values below 100 nM against target enzymes .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the molecular structure influence biological activity.

Key Findings

- Position of Substituents : The placement of functional groups on the indazole ring significantly impacts potency.

- Functional Group Variation : Different substituents can modulate hydrophobicity and electronic properties, affecting binding affinity to biological targets.

- Fused Ring Systems : The incorporation of fused ring systems enhances stability and bioavailability.

Propiedades

IUPAC Name |

1-pyrimidin-2-yl-6,7-dihydro-5H-indazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-10-4-1-3-9-8(10)7-14-15(9)11-12-5-2-6-13-11/h2,5-7H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJDQUYMZRBYEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2C3=NC=CC=N3)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.